molecular formula C16H18N2O4S B275670 N-[4-[(2-ethoxyphenyl)sulfamoyl]phenyl]acetamide

N-[4-[(2-ethoxyphenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B275670
M. Wt: 334.4 g/mol
InChI Key: ZRFKXYFTONFCTA-UHFFFAOYSA-N
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Description

N-[4-[(2-ethoxyphenyl)sulfamoyl]phenyl]acetamide is an organic compound with a complex structure that includes an ethoxyaniline group, a sulfonyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2-ethoxyphenyl)sulfamoyl]phenyl]acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-ethoxyaniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-aminobenzenesulfonamide+2-ethoxyaniline+acetic anhydrideN-4-[(2-ethoxyanilino)sulfonyl]phenylacetamide\text{4-aminobenzenesulfonamide} + \text{2-ethoxyaniline} + \text{acetic anhydride} \rightarrow \text{this compound} 4-aminobenzenesulfonamide+2-ethoxyaniline+acetic anhydride→N-4-[(2-ethoxyanilino)sulfonyl]phenylacetamide

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2-ethoxyphenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[4-[(2-ethoxyphenyl)sulfamoyl]phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-[(2-ethoxyphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}acetamide
  • N-{4-[(4-methoxyanilino)sulfonyl]phenyl}acetamide
  • N-{4-[(4-chlorophenyl)sulfonyl]phenyl}acetamide

Uniqueness

N-[4-[(2-ethoxyphenyl)sulfamoyl]phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethoxyaniline group, in particular, differentiates it from other similar compounds and contributes to its specific reactivity and applications.

Properties

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

N-[4-[(2-ethoxyphenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C16H18N2O4S/c1-3-22-16-7-5-4-6-15(16)18-23(20,21)14-10-8-13(9-11-14)17-12(2)19/h4-11,18H,3H2,1-2H3,(H,17,19)

InChI Key

ZRFKXYFTONFCTA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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